(R)-5-(2-(5,6-diethyl-2,3-dihydro-1H-inden-2-ylamino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one
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Overview
Description
Indacaterol is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD) and is administered through inhalation. Indacaterol is known for its rapid onset and long duration of action, making it suitable for once-daily dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indacaterol is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, which is then coupled with 8-hydroxyquinolin-2(1H)-one under specific reaction conditions to form the final product .
Industrial Production Methods: Industrial production of indacaterol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Indacaterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of indacaterol that exhibit different pharmacological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Indacaterol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-adrenoceptor agonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Primarily used for the treatment of COPD and asthma. .
Industry: Utilized in the development of inhalation devices and formulations for respiratory therapies.
Mechanism of Action
Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of intracellular adenyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels cause relaxation of the bronchial smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD and asthma .
Comparison with Similar Compounds
Formoterol: Another long-acting beta-adrenoceptor agonist used for asthma and COPD.
Salmeterol: A long-acting beta-2 agonist with a slower onset but longer duration of action compared to formoterol.
Tiotropium: A long-acting muscarinic antagonist used for COPD
Comparison: Indacaterol stands out due to its ultra-long-acting nature, allowing for once-daily dosing. This is a significant advantage over formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a rapid onset of action, providing quick relief from symptoms .
Indacaterol’s unique combination of rapid onset and long duration of action makes it a valuable therapeutic option for patients with COPD and asthma, offering convenience and efficacy in managing respiratory conditions.
Properties
IUPAC Name |
5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUEBNBZAPZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870318 |
Source
|
Record name | 5-{2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}-8-hydroxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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